N-(3,4-dichlorophenyl)octanamide
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Overview
Description
N-(3,4-dichlorophenyl)octanamide: is an organic compound with the molecular formula C14H19Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)octanamide typically involves the reaction of 3,4-dichloroaniline with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,4-dichloroaniline+octanoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3,4-dichlorophenyl)octanamide can undergo nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form 3,4-dichloroaniline and octanoic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: N-(3,4-dichlorophenyl)octanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)octanamide involves its interaction with specific molecular targets. The dichlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the octanamide chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)octanamide
- N-(3,4-dichlorophenyl)hexanamide
- N-(3,4-dichlorophenyl)decanamide
Comparison:
- N-(2,4-dichlorophenyl)octanamide: Similar structure but with chlorine atoms at different positions, affecting its reactivity and interaction with biological targets.
- N-(3,4-dichlorophenyl)hexanamide: Shorter alkyl chain, which may influence its solubility and biological activity.
- N-(3,4-dichlorophenyl)decanamide: Longer alkyl chain, potentially altering its hydrophobic interactions and stability.
N-(3,4-dichlorophenyl)octanamide stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)octanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-2-3-4-5-6-7-14(18)17-11-8-9-12(15)13(16)10-11/h8-10H,2-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKXTFXJAMTZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730-25-6 |
Source
|
Record name | 3,4-DICHLOROPHENYLOCTANAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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